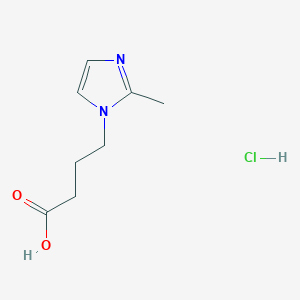

4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride

Description

Overview of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride

This compound is a synthetic organic compound characterized by its unique molecular architecture combining an imidazole heterocycle with a carboxylic acid functional group. The compound possesses the molecular formula C₈H₁₃ClN₂O₂ and exhibits a molecular weight of 204.65 grams per mole. The chemical structure consists of a 2-methyl-substituted imidazole ring connected via a four-carbon alkyl chain to a carboxylic acid group, with the entire molecule existing as a hydrochloride salt. This structural arrangement provides the compound with distinctive physicochemical properties that distinguish it from other imidazole derivatives.

The compound's International Union of Pure and Applied Chemistry name follows the systematic nomenclature as this compound. The presence of the hydrochloride salt form significantly enhances the compound's water solubility compared to its corresponding free acid form, which carries the Chemical Abstracts Service number 110525-54-7. The structural integrity of the molecule is maintained through the stable imidazole ring system, which contributes to its chemical reactivity and potential biological activity.

Commercial availability of this compound spans multiple international suppliers, indicating its importance in research applications. The compound is typically supplied as a solid powder with purity levels ranging from 90% to 95%, depending on the manufacturing source and intended application. The widespread commercial distribution reflects the compound's utility in various research contexts, particularly in medicinal chemistry and synthetic organic chemistry.

The molecular structure can be represented through various chemical notation systems, with the International Chemical Identifier code providing precise structural information: 1S/C8H12N2O2.ClH/c1-7-9-4-6-10(7)5-2-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H. This notation system enables precise identification and differentiation from structurally similar compounds while maintaining compatibility with chemical databases and computational chemistry applications.

Historical context and discovery

The development of this compound emerged from broader research into imidazole-containing compounds during the late 20th and early 21st centuries. While specific discovery details for this particular compound are not extensively documented in the available literature, its development likely followed established synthetic methodologies for imidazole derivatives that gained prominence in pharmaceutical research. The compound's Chemical Abstracts Service registration number 1094607-15-4 indicates its formal recognition and documentation within chemical databases, establishing its identity within the scientific community.

The synthetic approach to this compound builds upon fundamental imidazole chemistry that has been developed over several decades. Imidazole-containing compounds have long been recognized for their biological significance, appearing in essential biomolecules such as histidine and serving as key structural components in various pharmaceutical agents. The specific substitution pattern of a 2-methyl group on the imidazole ring, combined with the butanoic acid side chain, represents a targeted molecular design approach aimed at achieving specific physicochemical properties.

The emergence of this compound in commercial chemical catalogs during the 2000s reflects the growing interest in imidazole derivatives for pharmaceutical applications. The systematic development of such compounds typically involves structure-activity relationship studies, where researchers modify existing molecular frameworks to optimize desired properties. The butanoic acid chain length and the 2-methyl substitution on the imidazole ring likely resulted from such optimization efforts.

Patent literature reveals related compounds in the broader family of imidazole-containing carboxylic acids, suggesting ongoing research interest in this chemical class. The development of this compound represents part of a systematic exploration of imidazole-alkanoic acid combinations, where researchers investigate how different chain lengths and substitution patterns affect biological activity and chemical properties.

Relevance in contemporary chemical research

Contemporary chemical research has demonstrated significant interest in this compound across multiple disciplines, particularly in medicinal chemistry and biochemical research. The compound's structural features make it an attractive candidate for proteomics and cell culture studies, where its buffering properties and biological activity provide valuable research tools. The imidazole ring system contributes to the compound's ability to participate in various chemical reactions while maintaining stability under physiological conditions.

The compound serves as an important building block in synthetic chemistry, where its dual functionality allows for diverse chemical transformations. The carboxylic acid group provides opportunities for amide bond formation, esterification reactions, and other coupling reactions commonly employed in pharmaceutical synthesis. Simultaneously, the imidazole ring can participate in coordination chemistry, hydrogen bonding interactions, and various nucleophilic substitution reactions, expanding the compound's synthetic utility.

Research applications extend to enzyme interaction studies, where compounds containing imidazole rings frequently demonstrate the ability to modulate enzyme activity through competitive inhibition or by acting as agonists or antagonists at specific receptors. The specific structural arrangement in this compound may influence metabolic pathways, making it a candidate for pharmacological investigations. The compound's potential to interact with biological targets depends on its ability to form specific molecular interactions with protein active sites or binding domains.

The widespread commercial availability of this compound from multiple international suppliers indicates sustained research demand. Research institutions and pharmaceutical companies utilize this compound in various applications ranging from basic chemical research to drug development programs. The compound's classification as a research chemical reflects its primary use in investigational studies rather than direct therapeutic applications, although it may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Scope and objectives of the review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, focusing on its chemical properties, structural characteristics, and research applications. The primary objective involves consolidating available information about this compound to create a definitive resource for researchers working with imidazole-containing carboxylic acid derivatives. The review encompasses detailed analysis of the compound's molecular structure, physicochemical properties, and commercial availability.

The scope extends to examining the compound's relationship to structurally similar molecules, including both the corresponding free acid form and other imidazole-butanoic acid derivatives found in chemical literature. Comparative analysis of these related compounds provides insight into how structural modifications affect properties and potential applications. The review also addresses synthetic accessibility and chemical reactivity patterns that make this compound valuable for research purposes.

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-7-9-4-6-10(7)5-2-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNDIUJJOKMCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Alkylation, Hydrolysis, and Acidification

A robust and scalable method involves a one-pot synthesis approach, which integrates three main steps:

| Step | Description | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Condensation (N-alkylation) | Methyl-4-chlorobutyrate + 2-methyl-1H-imidazole, base (e.g., potassium carbonate), solvent (DMSO preferred) | Intermediate formed quantitatively | - |

| 2 | Hydrolysis of ester | Base (e.g., sodium hydroxide), water as solvent, moderate temperature | Salt of acid formed | - |

| 3 | Acidification | Acid (preferably hydrochloric acid) | 95+ | ≥97 |

- The alkylation step uses methyl-4-chlorobutyrate as the alkylating agent and potassium carbonate as the base in DMSO solvent, providing high conversion to the ester intermediate.

- Hydrolysis is carried out using aqueous sodium hydroxide at ambient to moderate temperatures, converting the ester to the carboxylate salt.

- Acidification with hydrochloric acid yields the hydrochloride salt of the target acid with high purity and yield.

Stepwise Synthesis via Alkylation and Hydrolysis of Intermediates

An alternative method involves:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of 2-methyl-1H-imidazole with 4-halo butanoate esters | Haloalkyl esters (chloro, bromo), inorganic bases (Na2CO3, K2CO3), solvents like acetonitrile or acetone | Reaction temperature 25-80°C; reaction time 2-15 h |

| 2 | Hydrolysis of ester intermediate | Base (NaOH or KOH), water, 55-65°C | Hydrolysis to acid or salt |

| 3 | Acidification | Hydrochloric acid | Formation of hydrochloride salt |

This method emphasizes control of temperature and reaction time to optimize yield and purity. The use of chloro-substituted alkyl esters is preferred due to better reactivity and fewer side products.

Use of Alternative Bases and Solvents

- Bases such as potassium carbonate, sodium carbonate, sodium bicarbonate, potassium hydroxide, and sodium hydroxide have been employed with varying efficiencies.

- Solvents like DMSO, acetonitrile, acetone, and acetic acid are used depending on the solubility of reactants and desired reaction kinetics.

- DMSO is often preferred for the alkylation step due to its ability to dissolve both organic and inorganic reagents effectively.

Reaction Conditions and Optimization

| Parameter | Typical Range | Preferred Conditions | Effect on Outcome |

|---|---|---|---|

| Temperature (alkylation) | 25–80 °C | 60–70 °C | Higher temperature reduces reaction time (2-4 h) |

| Base equivalents | 1.0–2.0 eq | 1.2 eq potassium carbonate | Ensures complete alkylation |

| Solvent volume | Sufficient to dissolve reagents | DMSO or acetonitrile | Influences reaction rate and purity |

| Hydrolysis temperature | 25–65 °C | 55–65 °C | Optimal for complete ester hydrolysis |

| Acidification agent | HCl, HBr, H3PO4 | HCl preferred | Provides hydrochloride salt with high purity |

Purity and Yield Data

- Yields of the final hydrochloride salt typically exceed 90%, with some processes reporting yields of 95% or higher.

- Purity levels are consistently above 97% when using optimized conditions, verified by chromatographic and spectroscopic methods.

- The one-pot synthesis method reduces purification steps and improves overall process efficiency.

Summary Table of Preparation Methods

| Method | Alkylation Reagents | Base | Solvent | Hydrolysis Agent | Acidification | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| One-pot synthesis | Methyl-4-chlorobutyrate + 2-methyl-1H-imidazole | K2CO3 | DMSO | NaOH + H2O | HCl | ≥95 | ≥97 | High efficiency, industrially viable |

| Stepwise alkylation | 4-halo butanoate esters + imidazole | Na2CO3, K2CO3 | Acetonitrile, acetone | NaOH | HCl | 90–95 | ≥97 | Temperature/time optimized |

| Alternative bases/solvents | Similar alkylation reagents | NaOH, KOH | Acetic acid, acetone | KOH or NaOH | HCl | 85–93 | ≥95 | Solvent choice affects kinetics |

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Pharmaceutical Development

4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics facilitate the development of drugs targeting specific biological pathways. Notably, it has been identified as a key intermediate in the production of Zilpaterol, a β2 adrenergic agonist used in veterinary medicine to enhance growth rates in cattle .

Biochemical Studies

The compound is utilized in proteomics research due to its ability to interact with various biomolecules. It acts as a biochemical probe that can help elucidate protein functions and interactions within cellular environments. This application is particularly significant in studying metabolic pathways and signaling mechanisms in cells .

Potential Therapeutic Uses

Research indicates that derivatives of imidazole compounds, including this compound, may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that such compounds could be beneficial in developing treatments for conditions like arthritis and other inflammatory diseases .

Case Study 1: Synthesis of Zilpaterol

A notable case study involves the synthesis of Zilpaterol from this compound. The process involves a one-pot reaction that enhances yield and purity, demonstrating the compound's utility in pharmaceutical manufacturing .

Case Study 2: Proteomics Applications

In proteomics, researchers have employed this compound to investigate protein-ligand interactions. Studies have shown that it can effectively stabilize certain proteins, thereby facilitating structural analysis through techniques like X-ray crystallography and NMR spectroscopy .

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Hydrochloride Monohydrate

- Molecular formula : C₁₁H₁₀N₂O₂·HCl·H₂O

- Molecular weight : 256.68 g/mol

- Melting point : 313–315°C

- Key differences: The benzoic acid group replaces the butanoic acid chain, introducing aromaticity and likely enhancing rigidity and π-π stacking interactions. This structural change correlates with a higher melting point compared to the butanoic acid derivatives.

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic Acid Hydrochloride

- Molecular formula : C₂₀H₂₁ClN₂O₂

- Molecular weight : 356.846 g/mol

- Key differences: The addition of two phenyl groups at the β-position of the butanoic acid chain increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyridazinone-Based Analogues

The compounds in share a pyridazinone core instead of imidazole, with a butanoic acid hydrochloride side chain. Representative examples include:

Key observations :

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃ in 3f) increase stability and may enhance binding to hydrophobic targets but reduce solubility.

- Yields : Higher yields (e.g., 70% for 3f) suggest more efficient synthetic routes for trifluoromethyl-substituted derivatives .

- Thermal properties : Lower melting points (200–247°C) compared to imidazole-based benzoic acid derivatives (313–315°C ) highlight the impact of heterocyclic core flexibility.

Benzimidazole and Other Heterocyclic Derivatives

Bendamustine-Related Compound A

- Molecular formula : C₁₆H₂₄ClN₃O₄

Isopilocarpine Hydrochloride

- Molecular formula : C₁₁H₁₇ClN₂O₃

- Key differences: Features a dihydrofuran-2-one ring fused to an imidazole, common in cholinergic agonists like pilocarpine. This structure contrasts with the linear butanoic acid chain in the target compound .

Research Implications

- Structural flexibility vs. rigidity: The butanoic acid chain in the target compound offers conformational flexibility, advantageous for binding to dynamic enzyme pockets, whereas rigid analogs like the benzoic acid derivative may favor high-affinity, low-entropy interactions .

- Synthetic optimization: Pyridazinone derivatives with trifluoromethyl groups (e.g., 3f) demonstrate higher yields, suggesting robust synthetic pathways for electron-deficient aryl systems .

Biological Activity

4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride is an imidazole derivative that has garnered attention for its diverse biological activities. The compound's structure, featuring an imidazole ring, suggests potential interactions with various biological targets, making it a candidate for research in pharmacology and biochemistry.

The compound can be represented by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClN₃O₂ |

| Molecular Weight | 195.62 g/mol |

| CAS Number | 1094607-15-4 |

The presence of the imidazole ring contributes to its reactivity and ability to form hydrogen bonds with proteins, which is crucial for its biological activity.

Target Interaction : The imidazole moiety is known for its ability to bind to metal ions and active sites on enzymes, which can modulate their activity. This interaction often involves hydrogen bonding with key amino acids in target proteins, influencing various biochemical pathways .

Biochemical Pathways : Studies indicate that this compound may affect neurotransmitter systems, particularly those involved in amino acid transport and metabolism. This suggests a role in mood regulation and cognitive functions.

Biological Activities

Research has identified several biological activities associated with this compound:

- Neurotransmitter Modulation : It has been proposed that the compound may function as a neuromodulator, influencing neurotransmitter release and uptake.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is necessary to establish efficacy against specific pathogens.

- Antiviral Activity : In vitro studies have explored the compound's effects against viral infections, particularly influenza. It exhibited varying degrees of cytotoxicity and viral inhibition in cell culture assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Neurotransmitter Regulation :

- A study assessed the compound's impact on neurotransmitter levels in neuronal cultures, indicating significant modulation of glutamate transporters, which are critical for synaptic transmission and plasticity.

- Antiviral Efficacy :

- Cytotoxicity Assessment :

Table 1: Biological Activity Summary

Table 2: Cytotoxicity Data from Influenza Study

| Compound Concentration (mg/mL) | IC50 (mg/mL) | CC50 (mg/mL) | Selective Index (SI) |

|---|---|---|---|

| 5 | 80 | 200 | 2.5 |

| 10 | 60 | 180 | 3.0 |

| 20 | 40 | 160 | 4.0 |

Q & A

Q. What are the standard protocols for synthesizing 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Imidazole ring formation : Catalyzed by palladium or copper salts under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .

- Hydrochloride salt formation : Reaction with HCl in polar solvents like dichloromethane (DCM) to enhance stability and solubility . Solvent choice (e.g., dimethylformamide for solubility) and temperature gradients during crystallization are critical for minimizing side products and achieving >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR (¹H and ¹³C) : Identify imidazole proton signals (δ 7.2–7.8 ppm) and methyl group resonance (δ 2.5 ppm) .

- IR spectroscopy : Confirm carboxylate (C=O stretch at ~1700 cm⁻¹) and hydrochloride (N–H⁺ stretch at 2500–3000 cm⁻¹) functionalities .

- Melting point : Reported range 313–315°C (decomposition) to verify purity .

Q. What chromatographic methods are optimal for purifying this compound, and how are common impurities addressed?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates unreacted imidazole precursors and by-products like dimerized species . Post-synthesis recrystallization in ethanol/water mixtures further reduces residual solvents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or interaction mechanisms of this compound with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding between the imidazole ring and catalytic residues .

- DFT calculations : Analyze electron density maps to predict regioselectivity in nucleophilic reactions, particularly at the imidazole N3 position . Validation via X-ray crystallography (using SHELX programs ) is recommended to confirm predicted binding modes.

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., oxidation of the methyl group) .

- Prodrug modification : Introduce ester groups at the carboxylate to enhance bioavailability, as seen in structurally related compounds like bendamustine hydrochloride . Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-(dimethylamino)butanoic acid hydrochloride ) can clarify bioactivity trends.

Q. How does the 2-methylimidazole moiety influence coordination chemistry in metal-catalyzed reactions?

The imidazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals (e.g., Cu²⁺ or Zn²⁺) in catalytic cycles. This interaction stabilizes intermediates in cross-coupling reactions, as demonstrated in palladium-catalyzed Suzuki-Miyaura protocols . Spectroscopic titration (UV-Vis) and X-ray absorption fine structure (XAFS) analysis are critical for studying coordination geometry .

Q. What are the critical considerations in designing stability studies under varying pH and temperature conditions?

- pH-dependent degradation : Perform accelerated stability testing (25–40°C) in buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., ester linkages in derivatives) .

- Solid-state stability : Store the hydrochloride salt in desiccated, amber glass containers at –20°C to prevent hygroscopic degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Solubility profiling : Use shake-flask methods with HPLC quantification to measure solubility in phosphate-buffered saline (PBS) vs. DMSO. Discrepancies often arise from protonation states; the hydrochloride salt exhibits higher aqueous solubility (≥50 mg/mL) compared to the free base .

- Counterion screening : Substitute HCl with trifluoroacetate or citrate to modulate solubility for specific applications .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.